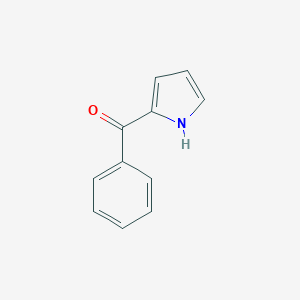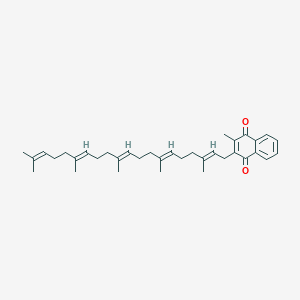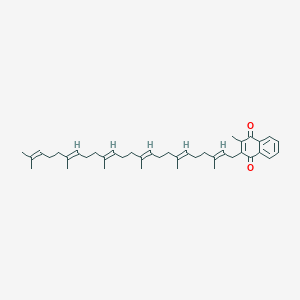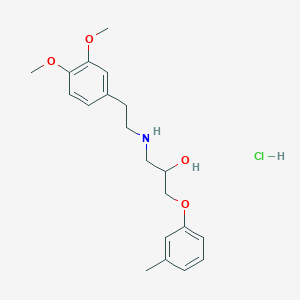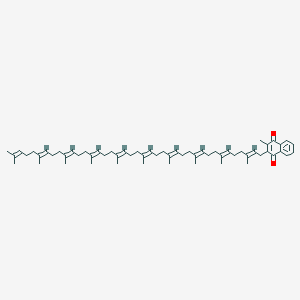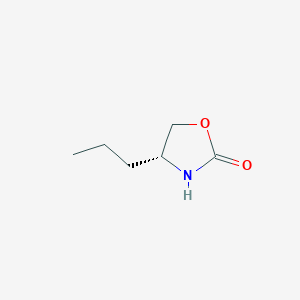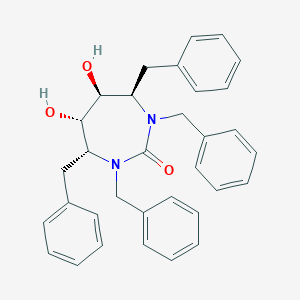![molecular formula C31H27N3O6S2 B133041 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate CAS No. 155862-93-4](/img/structure/B133041.png)
1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate
Übersicht
Beschreibung
The compound 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate is a complex organic molecule that appears to be derived from pyridine-based structures. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related pyridine derivatives, which can be useful for understanding the synthesis, molecular structure, and reactivity of the compound .
Synthesis Analysis
The synthesis of pyridine derivatives is well-documented in the provided literature. Paper describes the preparation of 2-ethoxycarbonyl-3-isothiocyanatopyridine, which is a key intermediate for synthesizing various pyrido[3,2-d]pyrimidine derivatives. The method involves the use of thiophosgene, indicating that isothiocyanate groups can be introduced into pyridine rings. This knowledge can be extrapolated to the synthesis of the compound of interest, suggesting that a similar strategy might be employed to introduce the isothiocyanatophenoxy moiety.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyrimidine ring fused to the pyridine ring, as seen in the derivatives discussed in papers and . The presence of various substituents can significantly alter the electronic and steric properties of these molecules. In the case of the compound under analysis, the oxazolyl and isothiocyanatophenoxy groups are likely to influence the molecule's overall conformation and electronic distribution.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents present on the ring system. Paper shows that nucleophilic attack can lead to the formation of pyrido[3,2-d]pyrimidine derivatives, while paper demonstrates that 2-ethoxycarbonyl-3-isothiocyanatopyridine can react with α-amino acids to incorporate nitrogen into the pyrimidine ring. These reactions suggest that the compound of interest may also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate are not discussed in the provided papers, general trends can be inferred. Pyridine derivatives typically exhibit significant solubility in organic solvents and may display varying degrees of crystallinity. The presence of an isothiocyanate group could confer reactivity towards nucleophiles, while the oxazolyl group might contribute to the compound's photophysical properties.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthetic Pathways
- Studies on the reaction of specific ethers with tosyl chloride highlighted the transformation and rearrangement mechanisms that could be applicable to the synthesis or modification of compounds similar to the one of interest, revealing pathways for creating arylacetaldehydes and dioxolane derivatives through aryl migration confirmed by deuterated compounds (Nakatani & Hase, 1979).
Liquid-Crystalline and Photoluminescence Properties
- Polypyridinium salts with organic counterions derived from aromatic diamines containing tetraoxyethylene units were synthesized, showing amphotropic liquid-crystalline and photoluminescence properties. Such studies indicate the potential for applications in materials science, particularly for the development of new photoluminescent materials and liquid crystals with tailored properties (Bhowmik et al., 2009).
Antimicrobial Applications
- The synthesis and antimicrobial evaluation of novel polynuclear compounds starting from related chemical structures suggest the potential for discovering new antimicrobial agents. This line of research illustrates the medicinal chemistry applications of complex organic molecules and their derivatives (El‐Kazak & Ibrahim, 2013).
Spectral and Luminescent Properties
- Research into the solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex demonstrates the photophysical investigations relevant to compounds with similar functionalities. Such studies are crucial for the development of optical materials, sensors, and imaging agents, showing how structural elements affect photophysical behaviors (Li et al., 2009).
Eigenschaften
IUPAC Name |
2-[1-[2-(4-isothiocyanatophenoxy)ethyl]pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N3O3S.C7H8O3S/c1-28-21-6-2-18(3-7-21)23-16-25-24(30-23)19-10-12-27(13-11-19)14-15-29-22-8-4-20(5-9-22)26-17-31;1-6-2-4-7(5-3-6)11(8,9)10/h2-13,16H,14-15H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZDVMXRPILBE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCOC4=CC=C(C=C4)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440233 | |
| Record name | 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate | |
CAS RN |
155862-93-4 | |
| Record name | 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




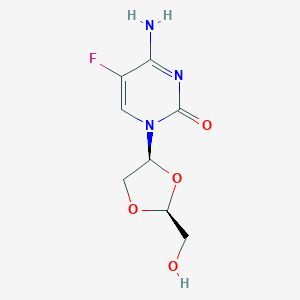
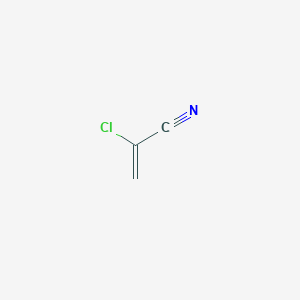
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)
